5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid

Description

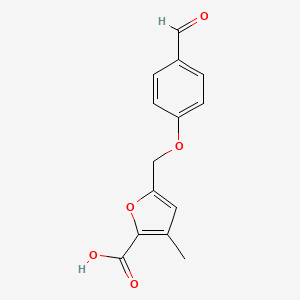

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a formyl-substituted phenoxymethyl group at the 5-position of the furan ring and a methyl group at the 3-position. The compound’s structure combines the reactivity of the formyl group (for nucleophilic addition or Schiff base formation) with the acidity and hydrogen-bonding capacity of the carboxylic acid moiety.

Properties

IUPAC Name |

5-[(4-formylphenoxy)methyl]-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-9-6-12(19-13(9)14(16)17)8-18-11-4-2-10(7-15)3-5-11/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILDENICBXFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=C(C=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-formylphenol, which is then reacted with 3-methylfuran-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-(4-Carboxyphenoxymethyl)-3-methylfuran-2-carboxylic acid.

Reduction: 5-(4-Hydroxymethylphenoxymethyl)-3-methylfuran-2-carboxylic acid.

Substitution: Products depend on the nucleophile used, such as 5-(4-Alkylphenoxymethyl)-3-methylfuran-2-carboxylic acid.

Scientific Research Applications

Structural Characteristics

The molecular formula for 5-(4-formylphenoxymethyl)-3-methylfuran-2-carboxylic acid is C14H12O5, indicating the presence of multiple functional groups that enhance its reactivity and utility in chemical reactions. The compound features a furan ring, a carboxylic acid group, and an aldehyde group, which contribute to its diverse applications.

Structural Information

- Molecular Formula : C14H12O5

- SMILES : CC1=C(OC(=C1)COC2=CC=C(C=C2)C=O)C(=O)O

- InChIKey : NBILDENICBXFLK-UHFFFAOYSA-N

Medicinal Chemistry

This compound has potential applications in drug development due to its structural features that may exhibit biological activity. Compounds with similar structures have been studied for their anti-inflammatory and anticancer properties.

Case Study : Research into furan derivatives has shown that they can act as inhibitors of certain enzymes involved in cancer progression. Future studies could explore the specific bioactivity of this compound against various cancer cell lines.

Material Science

The compound's unique structure allows it to be used in the development of new materials, particularly in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymers with desirable mechanical and thermal properties.

Case Study : Similar compounds have been utilized in the creation of biodegradable plastics. Investigating the polymerization behavior of this compound could yield environmentally friendly materials.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Case Study : In synthetic organic chemistry, compounds with aldehyde and carboxylic acid functionalities are often used to create esters or amides through condensation reactions.

Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross sections for various adducts of this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 261.07576 | 156.2 |

| [M+Na]+ | 283.05770 | 168.3 |

| [M+NH4]+ | 278.10230 | 162.5 |

| [M+K]+ | 299.03164 | 165.5 |

| [M-H]- | 259.06120 | 159.0 |

| [M+Na-2H]- | 281.04315 | 161.3 |

| [M]+ | 260.06793 | 158.5 |

| [M]- | 260.06903 | 158.5 |

Mechanism of Action

The mechanism of action of 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The furan ring and carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities with analogs:

Key Observations :

- Electron Effects : The formyl group in the target compound is more electrophilic than chloro (CAS 406470-55-1) or methoxy (CAS 735336-36-4) substituents, making it reactive toward nucleophiles .

- Solubility: The carboxylic acid moiety enhances aqueous solubility compared to ester derivatives (e.g., methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate, CAS 438220-90-7) .

- Bioactivity : Analogs with halogenated aromatic rings (e.g., 4-chloro or 4-fluoro) exhibit enhanced antibacterial and cytotoxic activities, suggesting the target compound’s formyl group could be optimized for similar effects .

Antibacterial and Cytotoxic Profiles :

- The analog 5-3-(hydroxymethyl)-4,5-dimethoxyphenyl]-3-methylfuran-2-carboxylic acid demonstrated cytotoxicity against cancer cell lines (IC₅₀: 1.2–3.6 μmol/L) .

Biological Activity

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the furan ring and carboxylic acid functionalities. The structural formula can be represented as follows:

This compound features a furan ring substituted with a formylphenoxy group, which may enhance its reactivity and biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds containing furan and carboxylic acid moieties often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives of furan compounds can scavenge free radicals effectively, suggesting potential applications in preventing cellular damage.

2. Antimicrobial Properties

The biological evaluation of furan derivatives has demonstrated promising antimicrobial activities against various pathogens. For instance, studies have reported that similar compounds exhibit inhibitory effects on bacteria and fungi, making them candidates for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies suggest that compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or pathways involved in inflammatory responses.

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Interaction with Cellular Receptors : It may bind to cellular receptors, modulating signal transduction pathways that lead to reduced inflammation or enhanced antioxidant defenses.

Case Studies and Research Findings

Several studies have focused on the biological activity of furan derivatives similar to this compound:

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is essential for any new compound. Preliminary studies indicate that many furan derivatives exhibit low toxicity levels, but comprehensive toxicity assessments are necessary for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.